molecular formula C13H18N4OS2 B11038398 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11038398
M. Wt: 310.4 g/mol
InChI Key: KZTYUCYCYMDJQT-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 2-methylthiazole moiety via an acetamide bridge. The 1,3,4-thiadiazole ring is substituted with a branched aliphatic chain (pentan-3-yl), distinguishing it from analogs with aromatic or shorter alkyl substituents. This structural motif is common in bioactive molecules, particularly those targeting enzymes or receptors involved in cancer, microbial infections, and neurological disorders .

Properties

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H18N4OS2/c1-4-9(5-2)12-16-17-13(20-12)15-11(18)6-10-7-19-8(3)14-10/h7,9H,4-6H2,1-3H3,(H,15,17,18)

InChI Key

KZTYUCYCYMDJQT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 5-(pentan-3-yl)-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of compounds containing thiazole and thiadiazole structures. These compounds have demonstrated effectiveness against various bacterial and fungal strains.

  • Mechanism of Action : The thiazole and thiadiazole rings are known to interact with microbial enzymes and disrupt cellular processes, leading to cell death. For instance, derivatives with similar structures have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi .
  • Case Studies :
    • A study investigating thiazole derivatives found that certain modifications led to enhanced antimicrobial activity against resistant bacterial strains. The presence of the thiadiazole moiety was critical for this enhancement .
    • Another research highlighted that compounds with a similar backbone exhibited significant antifungal activity against Candida species, suggesting potential for treating fungal infections .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research indicates that thiazole and thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms.

  • Inhibition of Tumor Growth : Compounds featuring these heterocycles have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation. For example, studies have demonstrated that similar compounds can target dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .
  • Case Studies :
    • A study on thiazole-based compounds indicated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The compounds were found to induce apoptosis in these cells .
    • Molecular docking studies revealed that these compounds bind effectively to cancer-related targets, enhancing their potential as therapeutic agents .

Drug Design Implications

The structural features of 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide provide a valuable framework for drug design.

  • Hybrid Molecule Strategy : The combination of thiazole and thiadiazole rings can be utilized to create hybrid molecules that may exhibit synergistic effects against multiple targets in pathogens or cancer cells .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of this compound can lead to the development of more potent derivatives. Modifications at specific positions on the thiazole or thiadiazole rings can enhance selectivity and reduce toxicity while maintaining efficacy .

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Acetamide Derivatives

Compound ID R Group on Thiadiazole Melting Point (°C) Yield (%) Reference
Target Compound Pentan-3-yl Not reported Not reported -
5e (from ) 4-Chlorobenzylthio 132–134 74
5f (from ) Methylthio 158–160 79
5g (from ) Ethylthio 168–170 78
4y (from ) Ethyl and p-Tolylamino Not reported Not reported
Flufenacet (from ) Trifluoromethyl and isopropyl Not reported Not reported

Key Observations :

  • Aliphatic vs.
  • Branching Effects : The branched pentan-3-yl group may confer metabolic stability compared to linear alkyl chains (e.g., ethyl in 5g), as seen in flufenacet, a herbicide with a trifluoromethyl and isopropyl group .

Anticancer Activity :

  • Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) demonstrated potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol L⁻¹) and A549 (IC₅₀ = 0.034 ± 0.008 mmol L⁻¹) cell lines, surpassing cisplatin in efficacy . The target compound’s pentan-3-yl group may modulate activity by altering steric interactions with target proteins.

Anticonvulsant Activity :

  • Benzothiazole-linked analogs (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide) showed 100% protection in maximal electroshock (MES) models, attributed to hydrophobic interactions via the benzothiazole domain . The target compound’s 2-methylthiazole group may mimic this hydrophobic binding but with reduced aromaticity.

Herbicidal Activity :

  • Flufenacet (N-(4-fluorophenyl)-N-isopropyl-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) highlights the role of electron-withdrawing groups (e.g., trifluoromethyl) in agrochemical applications . The target compound’s lack of such groups suggests divergent biological targets.

Structure-Activity Relationship (SAR) Insights

  • Thiadiazole Substituents : Bulkier aliphatic groups (e.g., pentan-3-yl) may enhance metabolic stability but reduce binding affinity to polar enzyme active sites compared to aromatic groups .
  • Thiazole vs. Benzothiazole : The 2-methylthiazole moiety in the target compound provides moderate hydrophobicity, whereas benzothiazole derivatives () exhibit stronger π-π stacking interactions in biological targets .
  • Amide Linker : The acetamide bridge is critical for hydrogen bonding with target proteins, as seen in both anticancer and anticonvulsant analogs .

Biological Activity

The compound 2-(2-methyl-1,3-thiazol-4-yl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole and thiazole scaffolds, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound based on available literature, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features two significant heterocyclic rings: a thiazole and a thiadiazole. These structures are known for their ability to interact with biological targets, making them valuable in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Various derivatives of 1,3,4-thiadiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL for certain derivatives .
CompoundMIC (μg/mL)Activity Type
Thiadiazole Derivative A16Antibacterial
Thiadiazole Derivative B31.25Antifungal

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. For instance:

  • Cell Proliferation Inhibition : The compound showed significant anti-proliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). It was observed to induce cell cycle arrest in the G0/G1 phase and reduce the S phase population in MCF-7 cells .
Cell LineIC50 (μM)Mechanism
MCF-7< 20Cell cycle arrest
HCT-116< 20CDK9 inhibition

Mechanistic Insights

Molecular docking studies have suggested that the compound may inhibit STAT3 transcriptional activity , a pathway commonly associated with cancer progression. This inhibition occurs through interference with DNA binding and ATP-binding domain interactions of CDK9 kinase .

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted on various thiadiazole derivatives reported that certain compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated an MIC comparable to standard antibiotics .
  • Evaluation of Anticancer Effects :
    In vitro studies showed that the compound significantly inhibited the proliferation of MCF-7 cells by inducing apoptosis. Flow cytometry analysis confirmed increased sub-G1 populations indicative of apoptotic cells .

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